molecular formula C11H13FN2O B1528822 3-Amino-1-(2-fluorophenyl)piperidin-2-one CAS No. 1343318-18-2

3-Amino-1-(2-fluorophenyl)piperidin-2-one

Cat. No.: B1528822
CAS No.: 1343318-18-2
M. Wt: 208.23 g/mol
InChI Key: NSKQPLABNAZJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(2-fluorophenyl)piperidin-2-one is a chemical compound with the molecular formula C11H13FN2O. It is a fluorinated piperidinone derivative, which means it contains a piperidine ring (a six-membered ring with nitrogen) substituted with a fluorophenyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2-fluorophenyl)piperidin-2-one typically involves the following steps:

  • Formation of Piperidin-2-one: The starting material, piperidin-2-one, is synthesized through cyclization reactions involving di-amino compounds.

  • Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorine-substituted benzene derivative reacts with the piperidin-2-one.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(2-fluorophenyl)piperidin-2-one can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution reactions may involve alkyl halides.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxyl derivatives.

  • Reduction Products: Primary amines, secondary amines.

  • Substitution Products: Halogenated derivatives, nitro derivatives.

Scientific Research Applications

3-Amino-1-(2-fluorophenyl)piperidin-2-one has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

3-Amino-1-(2-fluorophenyl)piperidin-2-one is similar to other fluorinated piperidinones, such as 3-Amino-1-(4-fluorophenyl)piperidin-2-one and 3-Amino-1-(3-fluorophenyl)piperidin-2-one. These compounds differ in the position of the fluorine atom on the phenyl ring, which can affect their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct advantages in certain applications.

Comparison with Similar Compounds

  • 3-Amino-1-(4-fluorophenyl)piperidin-2-one

  • 3-Amino-1-(3-fluorophenyl)piperidin-2-one

  • 3-Amino-1-(2-fluorophenyl)ethylpiperidin-2-one

This comprehensive overview provides a detailed understanding of 3-Amino-1-(2-fluorophenyl)piperidin-2-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-amino-1-(2-fluorophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-8-4-1-2-6-10(8)14-7-3-5-9(13)11(14)15/h1-2,4,6,9H,3,5,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKQPLABNAZJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(2-fluorophenyl)piperidin-2-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(2-fluorophenyl)piperidin-2-one
Reactant of Route 3
Reactant of Route 3
3-Amino-1-(2-fluorophenyl)piperidin-2-one
Reactant of Route 4
Reactant of Route 4
3-Amino-1-(2-fluorophenyl)piperidin-2-one
Reactant of Route 5
3-Amino-1-(2-fluorophenyl)piperidin-2-one
Reactant of Route 6
Reactant of Route 6
3-Amino-1-(2-fluorophenyl)piperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.